molecular formula C5H11Cl2F3N2 B13521625 3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B13521625
M. Wt: 227.05 g/mol
InChI Key: WLDSDEYXIULISM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring.

Preparation Methods

The synthesis of 3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride typically involves the introduction of a trifluoromethyl group into a pyrrolidine ring. One common method includes the reaction of pyrrolidine with trifluoromethylating agents under controlled conditions. Industrial production methods often utilize catalytic hydrogenolysis and vapor-phase reactions to achieve high yields and purity .

Chemical Reactions Analysis

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride can be compared with other similar compounds, such as:

Biological Activity

3-(Trifluoromethyl)pyrrolidin-3-aminedihydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and metabolic stability. The dihydrochloride salt form increases solubility, facilitating its use in biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group is believed to influence the compound’s binding affinity and selectivity towards biological targets.

  • Receptor Interaction : Preliminary studies suggest that the compound may act as an antagonist or modulator at certain neurotransmitter receptors, including serotonin receptors (5-HT) and adrenergic receptors.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways.

Biological Activity Data

Research findings indicate that this compound exhibits a range of biological activities. Below is a summary of key findings from various studies:

Biological Activity Assay Type IC50/EC50 Values Notes
Antagonism at 5-HT3 ReceptorsElectrophysiological AssayIC50 = 0.0676 μMDemonstrated significant inhibition of receptor activity .
Inhibition of Kinase ActivityEnzymatic AssaysIC50 = 30.2 ± 1.9 nMEffective against FGFR1, highlighting potential for cancer therapy .
Modulation of GPBAR1Reporter Gene AssayEC50 = 3.5 μMInduced mRNA expression related to glucose metabolism .

Case Studies

  • Serotonin Receptor Modulation : A study investigated the effects of this compound on 5-HT receptors using guinea pig ileum tissues. The compound exhibited significant antagonistic properties, suggesting potential use in managing anxiety and depression-related disorders.
  • Cancer Therapeutics : In vitro studies demonstrated that the compound effectively inhibits FGFR1, a target implicated in various cancers. This suggests its potential application in cancer treatment, particularly for tumors with aberrant FGFR signaling.

Properties

Molecular Formula

C5H11Cl2F3N2

Molecular Weight

227.05 g/mol

IUPAC Name

3-(trifluoromethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C5H9F3N2.2ClH/c6-5(7,8)4(9)1-2-10-3-4;;/h10H,1-3,9H2;2*1H

InChI Key

WLDSDEYXIULISM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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